molecular formula C18H18F2N2O6S2 B1263068 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

Cat. No. B1263068
M. Wt: 460.5 g/mol
InChI Key: SHWNKRPMUBFWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine is a sulfonamide.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds similar to 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine have shown significant antimicrobial activities against pathogenic bacterial and fungal strains. For instance, a derivative, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, exhibited significant antimicrobial activity. Another derivative, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, showed moderate antioxidant activity compared to standard drugs in a DPPH assay method (Mallesha & Mohana, 2011).

Anticancer Potential

Certain benzhydryl-sulfonyl-piperazine derivatives, closely related to the chemical , have been designed to inhibit the proliferation of MDA-MB-231 human breast cancer cells. Specifically, the compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine demonstrated significant inhibitory activity, highlighting the potential application of these compounds in cancer treatment strategies (Ananda Kumar et al., 2007).

Synthesis and Application in Drug Development

The compound has also been identified as a useful intermediate in the synthesis of anti-hypertensive drugs, such as Doxazosin, which is used for treating urinary outflow obstruction and symptoms associated with benign prostate hyperplasia as well as hypertension. An improved one-pot synthesis process has been described for a closely related compound, N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, highlighting its significance in the pharmaceutical industry (Ramesh et al., 2006).

Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, which are structurally related to the compound , have been identified with high binding affinities for 5-HT(6) serotonin receptors. This highlights the potential therapeutic applications of these compounds in neurological disorders or diseases related to serotonin regulation (Park et al., 2011).

properties

Product Name

1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

Molecular Formula

C18H18F2N2O6S2

Molecular Weight

460.5 g/mol

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

InChI

InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)30(25,26)22-8-6-21(7-9-22)29(23,24)13-4-5-16-17(12-13)28-11-10-27-16/h1-5,12H,6-11H2

InChI Key

SHWNKRPMUBFWKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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